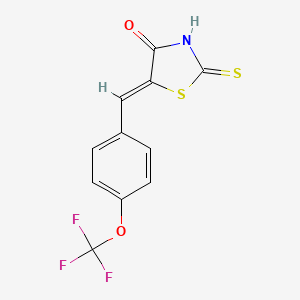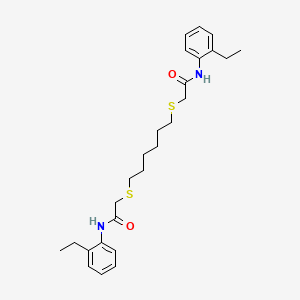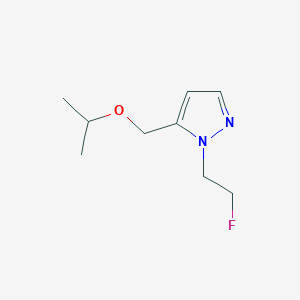![molecular formula C18H15FN2O2 B2606669 N-(1-cyanocyclopropyl)-3-[(3-fluorophenoxy)methyl]benzamide CAS No. 1355642-61-3](/img/structure/B2606669.png)
N-(1-cyanocyclopropyl)-3-[(3-fluorophenoxy)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclopropyl)-3-[(3-fluorophenoxy)methyl]benzamide, also known as CPP-F or CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. GABA is an important neurotransmitter in the brain that plays a key role in regulating neuronal excitability. The inhibition of GABA aminotransferase by CPP-F results in increased levels of GABA in the brain, which has potential therapeutic applications for a range of neurological and psychiatric disorders.
Mécanisme D'action
N-(1-cyanocyclopropyl)-3-[(3-fluorophenoxy)methyl]benzamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-(1-cyanocyclopropyl)-3-[(3-fluorophenoxy)methyl]benzamide increases the levels of GABA in the brain, which can have a range of effects on neuronal excitability and neurotransmission.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(1-cyanocyclopropyl)-3-[(3-fluorophenoxy)methyl]benzamide are primarily related to its ability to increase GABA levels in the brain. This can lead to increased inhibition of neuronal activity, which can have anxiolytic, anticonvulsant, and sedative effects. Additionally, N-(1-cyanocyclopropyl)-3-[(3-fluorophenoxy)methyl]benzamide has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(1-cyanocyclopropyl)-3-[(3-fluorophenoxy)methyl]benzamide in lab experiments include its potency and selectivity for GABA aminotransferase, as well as its ability to increase GABA levels in the brain. However, there are also some limitations to using N-(1-cyanocyclopropyl)-3-[(3-fluorophenoxy)methyl]benzamide in lab experiments, including its potential toxicity and the need for careful dosing and administration.
Orientations Futures
There are several potential future directions for research on N-(1-cyanocyclopropyl)-3-[(3-fluorophenoxy)methyl]benzamide, including:
1. Further exploration of its therapeutic potential for neurological and psychiatric disorders, including anxiety, depression, and addiction.
2. Investigation of its neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
3. Development of new analogs and derivatives of N-(1-cyanocyclopropyl)-3-[(3-fluorophenoxy)methyl]benzamide with improved pharmacokinetic properties and reduced toxicity.
4. Investigation of the long-term effects of N-(1-cyanocyclopropyl)-3-[(3-fluorophenoxy)methyl]benzamide on GABA levels and neuronal excitability in the brain.
5. Exploration of the potential use of N-(1-cyanocyclopropyl)-3-[(3-fluorophenoxy)methyl]benzamide in combination with other drugs for the treatment of neurological and psychiatric disorders.
Méthodes De Synthèse
N-(1-cyanocyclopropyl)-3-[(3-fluorophenoxy)methyl]benzamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts, including lithium diisopropylamide (LDA), trimethylsilyl cyanide (TMSCN), and palladium on carbon (Pd/C). The final product is obtained in high yield and purity.
Applications De Recherche Scientifique
N-(1-cyanocyclopropyl)-3-[(3-fluorophenoxy)methyl]benzamide has been extensively studied for its potential therapeutic applications in a range of neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. It has been shown to increase GABA levels in the brain, which can have anxiolytic, anticonvulsant, and sedative effects.
Propriétés
IUPAC Name |
N-(1-cyanocyclopropyl)-3-[(3-fluorophenoxy)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c19-15-5-2-6-16(10-15)23-11-13-3-1-4-14(9-13)17(22)21-18(12-20)7-8-18/h1-6,9-10H,7-8,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJSCUGFBISIKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)C2=CC=CC(=C2)COC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopropyl)-3-[(3-fluorophenoxy)methyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2606591.png)
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2606592.png)
![6-Methyl-5-prop-2-enyltriazolo[1,5-a]pyrazin-4-one](/img/structure/B2606593.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)cyclohexanecarboxamide](/img/structure/B2606594.png)


![methyl 4-(2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B2606600.png)



![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2606608.png)
![[2-(Pyrrolidine-1-sulfonyl)phenyl]methanamine](/img/structure/B2606609.png)